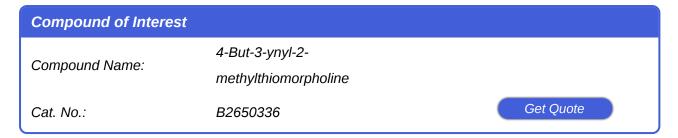


A Comparative Analysis of Thiomorpholine-Based Fragments in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold has emerged as a privileged fragment in medicinal chemistry, offering a unique combination of physicochemical properties that make it an attractive building block in the design of novel therapeutics. Its structural similarity to morpholine, a common motif in many approved drugs, invites a comparative analysis to understand the nuanced impact of replacing the oxygen atom with sulfur. This guide provides an objective comparison of thiomorpholine-based fragments with their morpholine counterparts and other analogs, supported by experimental data from published research. The focus is on their application as kinase inhibitors, a major class of drug targets.

Performance Comparison of Key Fragments

The inhibitory activity of heterocyclic fragments is often evaluated against a panel of protein kinases to determine their potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative morpholine and thiomorpholine-containing compounds against key cancer-related kinases.



Compound/ Fragment ID	Target Kinase	Linker/Core Scaffold	Morpholine IC50 (nM)	Thiomorph oline IC50 (nM)	Reference Compound IC50 (nM)
Series 1: PI3Kα Inhibitors					
Compound 1a	ΡΙ3Κα	2,4- disubstituted pyrimidine	8	-	-
Compound 1b	ΡΙ3Κα	2,4- disubstituted pyrimidine	-	15	-
ZSTK474	ΡΙ3Κα	2-(2- difluoromethy lbenzimidazol -1-yl)-4,6- dimorpholino- 1,3,5-triazine	16	-	-
Series 2: mTOR Inhibitors					
Compound 2a	mTOR	4,6- disubstituted- 1,3,5-triazine	1.8	-	-
Compound 2b	mTOR	4,6- disubstituted- 1,3,5-triazine	-	3.5	-
Series 3: Dual PI3K/mTOR Inhibitors					



Compound 3a	ΡΙ3Κα	4-(4- morpholinyl)- 7H- pyrrolo[2,3- d]pyrimidine	1.9	-	-
Compound 3a	mTOR	4-(4- morpholinyl)- 7H- pyrrolo[2,3- d]pyrimidine	3.2	-	-
Compound 3b	ΡΙ3Κα	4-(4- thiomorpholin yl)-7H- pyrrolo[2,3- d]pyrimidine	-	4.5	-
Compound 3b	mTOR	4-(4- thiomorpholin yl)-7H- pyrrolo[2,3- d]pyrimidine	-	6.8	-
Series 4: Antimycobact erial Agents					
Analog 26a	M. tuberculosis H37Rv	2-(thiophen- 2-yl) dihydroquinoli ne	MIC: 6.25 μg/mL	-	-
Analog 26b	M. tuberculosis H37Rv	2-(thiophen- 2-yl) dihydroquinoli ne	-	MIC: >50 μg/mL	Parent Compound MIC: 12.5 μg/mL[1]



Note: Lower IC50 and MIC values indicate higher potency. Data is compiled from various sources and direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The substitution of morpholine with thiomorpholine often leads to a predictable shift in physicochemical properties. The sulfur atom in thiomorpholine is larger and more lipophilic than the oxygen in morpholine, which can influence binding interactions and pharmacokinetic properties.[2]

In the context of PI3K/mTOR inhibitors, the morpholine oxygen frequently acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[3] Replacing this oxygen with sulfur can weaken this hydrogen bond, potentially leading to a decrease in potency, as observed in the comparative data for PI3K α and mTOR inhibitors. However, the increased lipophilicity of the thiomorpholine ring can also lead to enhanced interactions with hydrophobic pockets within the ATP-binding site, sometimes compensating for the loss of the hydrogen bond.

For instance, in a series of 2,4-disubstituted pyrimidine inhibitors, the morpholine-containing compound 1a (IC50 = 8 nM) was found to be more potent against PI3K α than its thiomorpholine counterpart 1b (IC50 = 15 nM). A similar trend was observed for mTOR inhibitors.

Interestingly, in the context of antimycobacterial agents, the morpholine analog 26a (MIC = $6.25 \,\mu g/mL$) exhibited significantly better potency than the thiomorpholine analog 26b (MIC > $50 \,\mu g/mL$) against M. tuberculosis H37Rv.[1] This highlights that the superiority of morpholine or thiomorpholine is highly context-dependent and varies with the specific biological target.

Experimental Protocols In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay.

• Reaction Setup: The kinase reaction is performed in a buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various



concentrations.

- Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1 hour) to allow for the kinase-catalyzed phosphorylation of the substrate.[4]
- ADP Detection: After the kinase reaction, the amount of ADP produced is quantified. The
 ADP-Glo[™] reagent is added to terminate the kinase reaction and deplete the remaining ATP.
 Subsequently, a kinase detection reagent is added to convert ADP to ATP, which is then used
 in a luciferase/luciferin reaction to generate a luminescent signal.
- Data Analysis: The luminescence intensity is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based PI3K/AKT Pathway Inhibition Assay

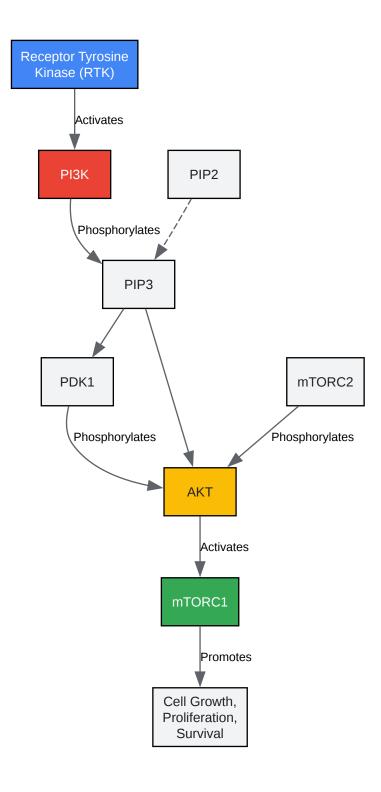
To assess the cellular activity of the inhibitors, the phosphorylation status of key downstream effectors of the PI3K/AKT pathway, such as AKT, is measured in cancer cell lines.

- Cell Culture and Treatment: Cancer cells (e.g., MCF-7, U87MG) are cultured in appropriate media and then treated with the test compounds at various concentrations for a specific duration (e.g., 24 hours).
- Cell Lysis: After treatment, the cells are washed and lysed to extract total proteins.
- Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
- Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
- Quantification: The band intensities are quantified, and the ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition.

Visualizing Key Concepts Fragment-Based Drug Discovery Workflow









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